Bis(1,3-diphenyl-2-imidazolidinylidene)

Description

Historical Development of N-Heterocyclic Carbene Chemistry

The journey from conceptualizing carbenes to isolating stable NHCs was a multi-decade endeavor that reshaped fundamental concepts of chemical bonding and reactivity.

The concept of carbenes first emerged from studies in the early 20th century, but for a long time, they were considered too reactive to be isolated. scripps.eduacs.org In the mid-20th century, the focus began to shift. In 1957, Ronald Breslow proposed that a stable nucleophilic carbene, a derivative of thiamine, was a key intermediate in the benzoin (B196080) condensation. wikipedia.orgsemanticscholar.org

A significant conceptual leap occurred in the 1960s through the work of Hans-Werner Wanzlick. wikipedia.orgscripps.edu He and his team investigated carbenes derived from dihydroimidazol-2-ylidene and postulated their formation through the vacuum pyrolysis of 2-trichloromethyl dihydroimidazole (B8729859) precursors. wikipedia.org Wanzlick observed that these carbenes readily dimerized to form electron-rich olefins, a process that became known as the "Wanzlick equilibrium". researchgate.netresearchgate.net This equilibrium describes the reversible dissociation of an enetetramine (the carbene dimer) into two free carbene molecules. rsc.orgresearchgate.net Wanzlick's group generated these carbenes by deprotonating imidazolium (B1220033) salts and proposed that the dimer, such as Bis(1,3-diphenyl-2-imidazolidinylidene), could serve as a source for the free carbene. wikipedia.orgchemicalbook.com For many years, there was considerable debate on whether this dissociation was a direct, thermal process or one that required proton catalysis. rsc.orgrsc.org

The field remained largely theoretical regarding carbene stability until 1991, when Anthony J. Arduengo III and his colleagues reported the synthesis and characterization of the first crystalline, isolable NHC, 1,3-diadamantyl-imidazol-2-ylidene. wikipedia.orgresearchgate.net This breakthrough demonstrated that carbenes could be rendered stable enough to be handled under normal laboratory conditions. wikipedia.org

The stability of Arduengo's carbene, and NHCs in general, is attributed to a combination of electronic and steric factors. Electronically, the divalent carbene carbon is flanked by two nitrogen atoms. wikipedia.org These nitrogen atoms donate their lone-pair electron density into the empty p-orbital of the carbene carbon, stabilizing the electron-deficient center. nih.gov Sterically, bulky substituents on the nitrogen atoms, such as adamantyl or diisopropylphenyl groups, provide a kinetic barrier that physically shields the reactive carbene center from dimerization or other reactions. wikipedia.orgsigmaaldrich.com The successful isolation of an air-stable NHC was later achieved in 1997. wikipedia.org This evolution from a transient curiosity to a robust and versatile chemical tool opened the floodgates for their widespread application. researchgate.net

Unique Chemical Identity and Significance of Bis(1,3-diphenyl-2-imidazolidinylidene) as an Electron-Rich Olefin

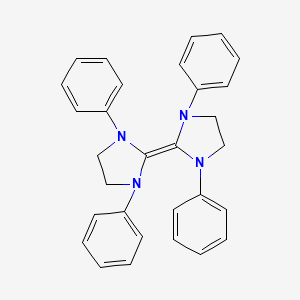

Bis(1,3-diphenyl-2-imidazolidinylidene) is the chemical dimer of the N-heterocyclic carbene 1,3-diphenylimidazolidin-2-ylidene. chemicalbook.comrsc.org It is classified as an electron-rich olefin or, more specifically, an enetetramine. rsc.orgresearchgate.net This classification stems from the central carbon-carbon double bond being connected to four nitrogen atoms, which donate significant electron density, making the double bond highly nucleophilic. The compound is prepared from the reaction of 1,2-dianilinoethane with triethyl orthoformate. chemicalbook.com Its structure consists of two imidazolidine (B613845) rings joined by a double bond, with a phenyl group attached to each of the four nitrogen atoms. rsc.org

The significance of Bis(1,3-diphenyl-2-imidazolidinylidene) lies in its role as a stable precursor to its corresponding NHC. rsc.org The central C=C bond is relatively weak and can be cleaved under certain conditions to generate two equivalents of the 1,3-diphenylimidazolidin-2-ylidene carbene. nih.gov This property makes it a valuable reagent in situations where the in-situ generation of the NHC is desired for subsequent reactions, such as the formation of metal-carbene complexes. rsc.org The phenyl groups on the nitrogen atoms influence the electronic properties and reactivity of the olefin, increasing the positive π-electron charge on the nitrogen atoms compared to N-alkyl-substituted analogues. rsc.org

Table 1: Chemical Properties of Bis(1,3-diphenyl-2-imidazolidinylidene)

| Property | Value |

| CAS Number | 2179-89-7 chemicalbook.com |

| Molecular Formula | C30H28N4 nih.gov |

| Molecular Weight | 444.57 g/mol chemicalbook.com |

| Melting Point | 284-286 °C (decomposes) chemicalbook.com |

| Boiling Point | 554.2 °C (Predicted) chemicalbook.com |

| Density | 1.23 g/cm³ (Predicted) |

| Appearance | Solid |

| Synonyms | 1,1',3,3'-Tetraphenyl-Δ2,2'-biimidazolidine, 2-(1,3-Diphenyl-2-imidazolidinylidene)-1,3-diphenylimidazolidine chemicalbook.com |

Overview of Research Trajectories and Scope of Academic Investigation

Research involving Bis(1,3-diphenyl-2-imidazolidinylidene) and related electron-rich olefins has primarily followed two main trajectories: understanding their fundamental chemical behavior and harnessing their reactivity for practical applications.

A central focus of investigation has been the Wanzlick equilibrium—the dissociation of the olefin dimer into free carbenes. researchgate.netresearchgate.net While Wanzlick initially proposed a direct thermal dissociation, subsequent studies by researchers like Lemal, Winberg, and Arduengo highlighted the crucial role of proton catalysis. rsc.org It was shown that for many NHC dimers, dissociation occurs much more readily in the presence of a proton source, which facilitates the cleavage of the C=C bond. rsc.orgresearchgate.net However, evidence also exists for the direct, uncatalyzed dissociation of some NHC dimers, particularly benzimidazolin-2-ylidene derivatives, upon heating in solution. rsc.orgresearchgate.net The reactivity of Bis(1,3-diphenyl-2-imidazolidinylidene) is sensitive; it readily reacts with protic solvents and can hydrolyze in weakly acidic or basic conditions. chemicalbook.com

The most significant application of Bis(1,3-diphenyl-2-imidazolidinylidene) is as a precursor for generating NHC ligands for transition metal complexes. rsc.org NHCs have emerged as superior alternatives to traditional phosphine (B1218219) ligands in many catalytic systems. scripps.edu They form very strong bonds with metal centers and are powerful σ-donors, which helps to stabilize the metal catalyst and often leads to higher catalytic activity and robustness. scripps.edunih.gov

The carbene generated from Bis(1,3-diphenyl-2-imidazolidinylidene) can be used to synthesize metal-NHC complexes with a wide range of metals. researchgate.net These complexes are highly effective catalysts for important organic transformations, including palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed olefin metathesis. researchgate.netnih.gov The electron-donating power of the NHC ligand can be fine-tuned by altering the substituents on the nitrogen atoms, allowing for the optimization of catalyst performance for specific reactions. scripps.educapes.gov.br

Properties

IUPAC Name |

2-(1,3-diphenylimidazolidin-2-ylidene)-1,3-diphenylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4/c1-5-13-25(14-6-1)31-21-22-32(26-15-7-2-8-16-26)29(31)30-33(27-17-9-3-10-18-27)23-24-34(30)28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKIZMYRKVCCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)N1C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062235 | |

| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-89-7 | |

| Record name | Bis(1,3-diphenyl-2-imidazolidinylidene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1',3,3'-Tetraphenyl-2,2'-biimidazolidinylidene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,3-diphenyl-2-imidazolidinylidene) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',3,3'-TETRAPHENYL-2,2'-BIIMIDAZOLIDINYLIDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XMY15R2EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Preparative Chemistry

Methodologies for the Synthesis of Bis(1,3-diphenyl-2-imidazolidinylidene)

The primary route to Bis(1,3-diphenyl-2-imidazolidinylidene) involves the generation of the transient 1,3-diphenyl-2-imidazolidinylidene carbene, which then readily dimerizes. A common strategy involves the reductive dehalogenation of a 2-chloro-1,3-diphenylimidazolidinium salt.

A key preparative method is cited in Organic Syntheses, which utilizes 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene as a reagent for the formylation of phenols orgsyn.org. The preparation of the reagent itself is described as the reaction of N,N'-diphenylethylenediamine with glyoxal, followed by further steps that lead to the formation of the carbene dimer.

Another general approach for the synthesis of related tetrabenzyl-substituted biimidazolidinylidenes involves the reaction of the corresponding diamine with orthoamides, which can serve as a C1-source for the formation of the imidazolidine (B613845) ring rsc.org. This suggests that a similar approach could be applicable for the diphenyl derivative.

The dimerization process is a critical step. While initially proposed as a spontaneous process, it is now understood that the dimerization of diaminocarbenes can be influenced by catalysts wikipedia.orgrsc.org. Theoretical studies have shown that for imidazolin-2-ylidenes, the barrier to dimerization can be high, and the reaction may be catalyzed by electrophiles researchgate.net.

Synthesis and Functionalization of Precursors for Imidazolidinylidene Formation

The principal precursors for the synthesis of Bis(1,3-diphenyl-2-imidazolidinylidene) are N,N'-diphenylethylenediamine and a one-carbon unit provider.

Synthesis of N,N'-Diphenylethylenediamine:

This diamine can be prepared through various methods. One common approach is the reaction of aniline with 1,2-dichloroethane or 1,2-dibromoethane. Another route involves the reductive amination of glyoxal with aniline. It is commercially available from several suppliers rsc.org. The compound presents as a powder with a melting point of 65-67 °C rsc.org.

One-Carbon Sources:

A variety of reagents can serve as the source for the C2 carbon of the imidazolidine ring. These include:

Glyoxal: The condensation of N,N'-diphenylethylenediamine with glyoxal is a direct route to forming the core heterocyclic structure researchgate.net.

Orthoformates: Triethyl orthoformate or trimethyl orthoformate can react with the diamine under acidic conditions to yield the corresponding 2-alkoxyimidazolidine, which can be a precursor to the carbene.

2-Chloroimidazolidinium Salts: These can be synthesized from the corresponding imidazolidin-2-one by reaction with a chlorinating agent like oxalyl chloride or phosgene researchgate.net.

The functionalization of these precursors is generally limited in the context of synthesizing the parent Bis(1,3-diphenyl-2-imidazolidinylidene). However, modifications to the phenyl rings of the N,N'-diphenylethylenediamine precursor would allow for the synthesis of substituted derivatives.

Optimization of Reaction Conditions for Controlled Synthesis and Isolation

The optimization of reaction conditions is crucial for maximizing the yield and purity of Bis(1,3-diphenyl-2-imidazolidinylidene). Key parameters to consider include solvent, temperature, and the nature of the reagents.

For the condensation of N,N'-diphenylethylenediamine with glyoxal, the reaction is typically carried out in a protic solvent like ethanol or n-propanol. The temperature can be controlled to manage the reaction rate and minimize side reactions. A study on the condensation of other amines with glyoxal suggests that prolonged heating can lead to lower yields researchgate.net.

In the case of generating the carbene from a 2-chloroimidazolidinium precursor, the choice of reducing agent and reaction conditions is critical. The reaction is typically performed under inert atmosphere to prevent the reaction of the highly reactive carbene with oxygen.

The isolation and purification of the final product, an air-sensitive solid, often involves precipitation followed by washing with a suitable solvent and drying under vacuum orgsyn.org.

| Parameter | Condition | Rationale |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | The carbene intermediate and the final electron-rich olefin product are sensitive to oxygen. |

| Solvent | Aprotic, non-polar (e.g., Toluene, Chlorobenzene) | To avoid reaction with the carbene intermediate and to facilitate the dimerization. |

| Temperature | Varies with method (e.g., 100°C for formylation reactions using the compound) | To provide sufficient energy for the reaction while minimizing decomposition. |

| Purification | Precipitation and washing | To remove unreacted starting materials and byproducts. |

Table 1: General Optimized Reaction Parameters for the Synthesis and Handling of Bis(1,3-diphenyl-2-imidazolidinylidene)

Fundamental Reactivity and Dissociation Dynamics

Reversible Dissociation into Monomeric N-Heterocyclic Carbenes

The central characteristic of Bis(1,3-diphenyl-2-imidazolidinylidene) is its ability to undergo reversible dissociation to generate two equivalents of the monomeric N-heterocyclic carbene, 1,3-diphenyl-2-imidazolidinylidene. This concept was foundational in the history of stable carbenes, with early work in the 1960s postulating their existence through the dissociation of such electron-rich dimers. researchgate.net

N-heterocyclic carbenes are a class of carbenes that, while being reactive intermediates, can possess significant stability, particularly when featuring bulky substituents on the nitrogen atoms. researchgate.net The dissociation of the dimer is an equilibrium process, where the dimeric olefin cleaves at the central carbon-carbon double bond to liberate the free carbenes. This equilibrium allows the dimer to act as a convenient storage form for the carbene, which can be released in-situ for subsequent reactions. researchgate.net The stability of the resulting carbene is a key factor driving this dissociation.

Electrophilic and Nucleophilic Reactivity Profiles of the Carbene Species

Once dissociated, the monomeric 1,3-diphenyl-2-imidazolidinylidene exhibits a rich reactivity profile characteristic of a singlet carbene. Singlet carbenes possess both a filled sp²-hybridized orbital (conferring nucleophilic character) and a vacant p-orbital (conferring electrophilic character) on the same carbon atom. libretexts.org

Nucleophilic Reactivity: The most prominent feature of N-heterocyclic carbenes like 1,3-diphenyl-2-imidazolidinylidene is their strong nucleophilic character. researchgate.net The lone pair of electrons on the carbene carbon readily attacks electron-deficient centers. This nucleophilicity is demonstrated in their reactions with a wide array of electrophiles. For instance, NHCs react with main group compounds and halogens like bromine and iodine. researchgate.netresearchgate.net This reactivity makes them valuable as ligands in organometallic chemistry and as potent organocatalysts. researchgate.netsemanticscholar.org

Electrophilic Reactivity: While dominated by nucleophilicity, the vacant p-orbital on the carbene carbon provides a site for attack by nucleophiles, demonstrating electrophilic character. This dual nature allows the carbene to be described as both a carbanion and a carbocation simultaneously. libretexts.org Reactions where the carbene center is attacked by a strong nucleophile would exemplify this electrophilic profile. For instance, certain reactions of NHC-gold(I) complexes with nucleophiles like iodide can lead to ligand scrambling and the formation of bis-NHC-gold(I) species, highlighting the interplay of the carbene's electronic properties within a complex. nih.gov

Reactions with Active Hydrogen Compounds and Carbonyl Compounds

The reactivity of the carbene generated from Bis(1,3-diphenyl-2-imidazolidinylidene) is clearly illustrated in its reactions with compounds containing active hydrogen atoms and with carbonyl functionalities.

Reactions with Active Hydrogen Compounds: The dimer is known to react readily with protic solvents, such as methanol, which contain active hydrogen atoms. chemicalbook.com This reaction involves the carbene acting as a base, abstracting a proton from the active hydrogen source. The interaction of N-heterocyclic carbenes with alcohols has been a subject of detailed study. researchgate.net Furthermore, theoretical investigations into related amine-borane adducts highlight the potential for reactions involving the activation and release of dihydrogen, a process fundamentally linked to the reactivity with active hydrogens. rsc.org

Reactions with Carbonyl Compounds: N-heterocyclic carbenes are highly effective catalysts for a variety of transformations involving carbonyl compounds. The carbene can act as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This initial adduct can then undergo further reactions, forming the basis for processes like hydroacylation. researchgate.net Experimental and theoretical studies have shown that reactions of nucleophilic species with carbonyl compounds can yield different products, such as alkenes or bis-adducts, depending on the stability of the intermediates formed. nih.gov

| Reactant Type | Example Reactant | General Outcome | Reference |

|---|---|---|---|

| Active Hydrogen Compound | Methanol (Protic Solvent) | Readily reacts via proton abstraction by the carbene. | chemicalbook.com |

| Carbonyl Compound (Aldehyde) | (Hetero)aryl aldehydes | Acts as a nucleophilic catalyst, for example, in hydroacylation reactions. | researchgate.net |

| Carbonyl Compound (Ketone) | Activated ketones | Can be used in catalytic reduction/acylation reactions. | researchgate.net |

| Halogen (Electrophile) | Iodine (I₂) | Forms adducts with the nucleophilic carbene. | researchgate.net |

Dimerization and Trimerization Pathways in Carbene Chemistry

Dimerization: The formation of Bis(1,3-diphenyl-2-imidazolidinylidene) from its monomeric carbene is a classic example of a dimerization reaction. This process is the reverse of the dissociation described previously and represents a primary pathway for the deactivation or stabilization of the highly reactive carbene species. This type of homocoupling is a key strategy in synthetic chemistry for constructing larger, often symmetrical, molecules from smaller units. chim.itnih.gov The strong tendency of the 1,3-diphenyl-2-imidazolidinylidene carbene to dimerize is evidence of the high reactivity of the monomeric form, which seeks to satisfy its electron deficiency by forming a stable carbon-carbon double bond.

Trimerization: While dimerization to form an alkene is the most common fate for N-heterocyclic carbenes, the possibility of trimerization, involving the combination of three carbene units, can also be considered. However, this pathway is significantly less common and is not a generally observed reaction for this class of compounds. The stability of the dimeric olefin makes it the thermodynamically favored product. The formation of trimers or other oligomers would likely require specific conditions or a carbene structure that disfavors simple dimerization.

Theoretical and Computational Investigations

Quantum Chemical Calculations on Electronic Structure and Bonding in Carbenes and Dimer

Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding of N-heterocyclic carbenes and their corresponding dimers. The stability and reactivity of the carbene monomer are foundational to understanding the formation and properties of Bis(1,3-diphenyl-2-imidazolidinylidene).

The monomer, a saturated NHC, features a divalent carbon atom with a lone pair of electrons in a σ-type orbital (the Highest Occupied Molecular Orbital, HOMO) and an empty pz-orbital (the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov The interaction between the nitrogen atoms and the carbene carbon destabilizes the pπ orbital, leading to a significant energy gap between the σ (HOMO) and pπ (LUMO) orbitals. mdpi.com This electronic arrangement makes NHCs strong σ-donors. rsc.org

A critical parameter derived from quantum chemical calculations is the singlet-triplet energy gap (ΔE_S-T). nih.govmdpi.com This value represents the energy required to promote an electron from the HOMO to the LUMO. acs.org For NHCs, a large singlet-triplet gap indicates a more stable singlet state. While the mainstream of studies on NHCs has been conducted using Density Functional Theory (DFT), high-level ab initio methods have also been employed to accurately describe their electronic structure. nih.gov Saturated NHCs, the building blocks of Bis(1,3-diphenyl-2-imidazolidinylidene), are known to have a smaller ΔE_S-T compared to their unsaturated counterparts, which is a key electronic factor contributing to their strong tendency to dimerize. acs.org

Table 1: Key Electronic Properties of NHCs from Quantum Chemical Calculations

| Property | Description | Significance for Dimerization |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. nih.gov | A smaller gap can be indicative of higher reactivity and a greater tendency to dimerize. |

| Singlet-Triplet Gap (ΔE_S-T) | The energy difference between the singlet ground state and the lowest triplet state of the carbene. nih.govacs.org | A smaller gap, as seen in saturated NHCs, correlates with a higher propensity for dimerization. acs.org |

| Carbene Stabilization Energy (CSE) | A measure of the thermodynamic stability of the carbene relative to a reference compound. mdpi.com | Higher stabilization of the monomer can counteract the driving force for dimerization. |

| Mayer Bond Order (MBO) | A computational measure of the bond order between two atoms. rsc.org | Used to analyze the C-N bond character, confirming π-donation from nitrogen to the carbene carbon. rsc.org |

Density Functional Theory (DFT) Studies on Reaction Pathways and Stability

Density Functional Theory (DFT) is a dominant computational method for investigating the stability of Bis(1,3-diphenyl-2-imidazolidinylidene) and the mechanistic pathways of its formation. nih.gov The dimerization of NHCs is often described by the Wanzlick equilibrium, which details the reversible formation of a dimer from two carbene monomers. mdpi.com

DFT calculations are employed to model this dimerization reaction, providing insights into the thermodynamics and kinetics of the process. acs.org Studies have shown that for saturated NHCs, the dimerization is thermodynamically favorable. This strong tendency to dimerize has been correlated primarily with electronic effects rather than purely steric hindrance. mdpi.comacs.org DFT calculations can decompose the dimerization energy to rationalize the balance between steric and electronic factors that govern the stability of the dimer. acs.org

Furthermore, DFT methods are used to optimize the geometry of the dimer and calculate global reactivity descriptors, which provide information about the molecule's stability and potential reactivity. nih.gov

Table 2: Factors Influencing NHC Dimerization Investigated by DFT

| Factor | Computational Finding | Reference |

|---|---|---|

| Electronic Effects | The stronger tendency of saturated NHCs to dimerize compared to unsaturated ones is attributed to electronic effects, specifically a smaller singlet-triplet energy gap. | mdpi.comacs.org |

| Steric Effects | Bulky N-substituents can sterically hinder the approach of two carbene molecules, thus disfavoring dimerization. However, this is often a secondary factor for saturated NHCs. | acs.org |

| Thermodynamics | DFT calculations can determine the enthalpy (ΔH) and Gibbs free energy (ΔG) of the dimerization reaction, confirming its favorability. | acs.org |

| Reaction Pathway | Computational modeling can map the potential energy surface for the head-to-head coupling of two carbenes to form the C=C double bond of the dimer. | acs.org |

Computational Analysis of Carbene-Ligand Interactions in Metal Complexes

The monomeric carbene, 1,3-diphenyl-2-imidazolidinylidene, is a highly effective ligand for transition metals. Computational analysis, particularly DFT, is essential for understanding the nature of the carbene-metal bond and the reactivity of the resulting complexes. rsc.orgresearchgate.net

These studies reveal that the bond between the NHC and a metal center (M-C_carbene) is characterized by a strong σ-donation of electron density from the carbene's filled σ-orbital to an empty orbital on the metal. rsc.org The nature of this interaction can be quantified using methods like Natural Bond Orbital (NBO) analysis, which investigates charge transfer, and the Quantum Theory of Atoms in Molecules (QTAIM). rsc.orgresearchgate.net

Computational models are also used to investigate reaction mechanisms involving these complexes, including catalyst deactivation pathways like the reductive elimination of imidazolium (B1220033) species. rsc.org Furthermore, calculations can shed light on electronic effects within the complex, such as the bending of co-ligands due to the strong trans influence of the NHC ligand. nih.gov

Table 3: Computational Methods for Analyzing NHC-Metal Complexes

| Analysis Type | Information Gained | Common Computational Method |

|---|---|---|

| Bonding Analysis | Characterizes the nature and strength of the metal-carbene bond (σ-donation, π-backbonding). | ETS-NOCV (Extended Transition State with Natural Orbitals for Chemical Valence), NBO (Natural Bond Orbital) |

| Geometric Optimization | Predicts the stable three-dimensional structure of the metal complex. | DFT (e.g., B3LYP, M06-L functionals) |

| Reaction Mechanism Studies | Elucidates pathways for catalytic cycles or catalyst decomposition, including transition state analysis. | DFT |

| Electronic Structure | Determines the distribution of electrons and orbital energies within the complex. | DFT, TD-DFT (Time-Dependent DFT) |

Prediction of Reactivity Patterns and Selectivity through Computational Modeling

Computational modeling is a predictive tool for understanding the reactivity and selectivity of 1,3-diphenyl-2-imidazolidinylidene, both as a dimer and as a ligand in metal complexes. By calculating various molecular descriptors, these models can offer insights that guide experimental work. acs.org

DFT calculations can determine global reactivity descriptors such as chemical potential, hardness (η), and softness (σ). nih.govnih.gov The HOMO-LUMO energy gap, for instance, is an important metric; a small gap suggests high polarizability and high chemical reactivity. nih.gov These descriptors are valuable for comparing the reactivity of different NHCs and predicting their behavior in reactions.

In the context of organometallic catalysis, computational modeling can predict reaction pathways for processes like C-H activation or migratory insertion. rsc.org By calculating the energy barriers for different potential pathways, researchers can predict which reaction is more likely to occur and with what selectivity. This predictive power is crucial for the rational design of new NHC ligands and catalysts with tailored electronic and steric properties for specific applications. acs.org

Table 4: Computationally Derived Descriptors for Predicting Reactivity

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution; harder molecules are less reactive. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Quantifies the electrophilic character of a species. nih.gov |

Coordination Chemistry and Organometallic Complex Formation

Ligand Characteristics and Coordination Modes of Derived Imidazolidinylidenes

The 1,3-diphenyl-2-imidazolidinylidene ligand is classified as a saturated N-heterocyclic carbene (NHC). These ligands are renowned for their strong σ-donating properties, which arise from the localized lone pair of electrons on the carbene carbon atom. This strong donation stabilizes the metal center, often leading to more robust and active catalysts compared to those with phosphine (B1218219) ligands.

The electronic nature of this NHC is primarily that of a pure σ-donor. While NHCs possess an empty p-orbital perpendicular to the plane of the carbene, which could theoretically participate in π-back-donation from the metal, the strong electron donation from the two adjacent nitrogen atoms significantly raises the energy of this orbital. youtube.com Consequently, its π-acceptor capability is minimal. The electron-donating power of the NHC can be indirectly measured by examining the infrared stretching frequencies of ancillary ligands, such as carbon monoxide (CO), in mixed-ligand metal complexes. For instance, in a chromium hexacarbonyl complex, substitution of a CO ligand with an NHC results in a decrease in the stretching frequencies of the remaining CO ligands, indicating an increase in electron density on the metal center which is then back-donated to the CO ligands. youtube.com

Sterically, the two phenyl groups on the nitrogen atoms provide significant bulk around the metal center. This steric hindrance can be tailored by modifying the substituents on these rings, influencing the coordination number of the metal and the accessibility of the catalytic site.

The primary coordination mode of 1,3-diphenyl-2-imidazolidinylidene is as a monodentate, two-electron donor ligand, binding to the metal center through the carbene carbon. However, functionalization of the phenyl rings could, in principle, allow for multidentate coordination modes, though this is less common for this specific ligand. researchgate.net

Synthesis and Spectroscopic Elucidation of Metal-Carbene Complexes

The formation of metal-carbene complexes with 1,3-diphenyl-2-imidazolidinylidene can be achieved through several synthetic routes. A common method involves the in situ deprotonation of the corresponding imidazolium (B1220033) salt precursor with a strong base in the presence of a metal salt or complex. nih.gov An alternative is the transmetalation from a silver-NHC complex, which is a widely used and often high-yielding method. nih.gov

Spectroscopic techniques are vital for confirming the formation and elucidating the structure of these complexes. In ¹³C NMR spectroscopy, the most diagnostic signal is that of the carbene carbon atom bound to the metal. This resonance typically appears significantly downfield, often in the range of 150-220 ppm, due to the deshielding effect of the metal center. ¹H NMR spectroscopy confirms the structure by showing the characteristic signals of the phenyl and imidazolidine (B613845) backbone protons. nih.gov

Palladium complexes featuring the 1,3-diphenyl-2-imidazolidinylidene ligand are of significant interest, particularly for their applications in cross-coupling catalysis. The synthesis of these complexes often involves the reaction of a palladium(II) precursor, such as PdCl₂ or Pd(OAc)₂, with the NHC precursor in the presence of a base, or via transmetalation from an Ag-NHC intermediate. nih.govnih.gov These complexes are typically stable in air and moisture. nih.gov

The characterization of these complexes relies heavily on NMR spectroscopy. For example, in PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes, the disappearance of the acidic proton peak from the imidazolium salt precursor around 12.5 ppm in the ¹H NMR spectrum is a clear indicator of carbene formation. nih.gov The structures are often confirmed by single-crystal X-ray diffraction, which typically reveals a square planar geometry around the Pd(II) center. nih.govnih.gov

Table 1: Selected Palladium-NHC Complex Synthesis and Spectroscopic Data

| Complex Type | Synthetic Method | Key Spectroscopic Data | Reference |

|---|---|---|---|

| (NHC)PdBr₂(L) | Reaction of 1,3-diphenyl-imidazolidinium salt with PdCl₂, KBr, and K₂CO₃ in a coordinating solvent (L) like pyridine (B92270) at 80 °C. | ¹H NMR: Disappearance of the acidic C2-H proton signal. ¹³C NMR: Carbene carbon signal appears downfield. | nih.gov |

| (PDC)Pd(MeCN)₂ | Transmetalation from an Ag-NHC complex to a Pd(II) source. | ¹H NMR: Shows characteristic signals for the NHC ligand and coordinated acetonitrile. | nih.gov |

The incorporation of N-heterocyclic carbenes, including saturated ones like 1,3-diphenyl-2-imidazolidinylidene, into ruthenium-based olefin metathesis catalysts led to the development of the so-called second-generation Grubbs and Hoveyda-Grubbs catalysts. These catalysts exhibit superior stability and activity compared to their first-generation phosphine-containing counterparts. wikipedia.orgcolab.ws The NHC ligand strongly binds to the ruthenium center, reducing ligand dissociation and promoting higher catalytic turnover.

The synthesis involves reacting a first-generation Grubbs catalyst, [RuCl₂(PCy₃)₂(CHPh)], with the free NHC or its precursor salt. researchgate.net Spectroscopic characterization is crucial for confirming the ligand exchange. In UV-Vis spectroscopy, second-generation Grubbs catalysts show a strong absorbance band around 334 nm, attributed to a metal-ligand charge transfer (MLCT) between the ruthenium and the benzylidene moiety. acs.org

Table 2: Comparison of Grubbs-type Catalysts

| Catalyst Generation | Key Ligands | General Characteristics | Reference |

|---|---|---|---|

| First Generation (Grubbs-I) | Two Tricyclohexylphosphine (PCy₃) ligands | Well-defined, but sensitive to air and moisture. Lower activity for challenging substrates. | wikipedia.org |

| Second Generation (Grubbs-II) | One PCy₃ ligand, one NHC ligand (e.g., 1,3-diphenyl-2-imidazolidinylidene) | Higher stability, broader substrate scope, and increased activity due to the strong Ru-NHC bond. | wikipedia.orgcolab.ws |

Gold(I)-NHC complexes derived from 1,3-diphenyl-2-imidazolidinylidene have attracted considerable attention, not only for catalysis but also for their potential applications in medicine. nih.gov The synthesis is typically straightforward, often involving the reaction of a gold(I) precursor like (Me₂S)AuCl with the free carbene or through transmetalation from a silver-NHC complex. bohrium.comnih.gov

These complexes are generally linear, two-coordinate species. Their formation is readily confirmed by NMR spectroscopy. The carbene carbon resonance in the ¹³C NMR spectrum of [Au(NHC)X] complexes is characteristically found in the range of 180-200 ppm. bohrium.comnih.gov

Table 3: Synthetic and Spectroscopic Data for Gold(I)-NHC Complexes

| Complex Type | Synthetic Method | ¹³C NMR Carbene Signal (δ, ppm) | Reference |

|---|---|---|---|

| [Au(NHC)Cl] | Reaction of the imidazolium salt with Ag₂O, followed by reaction with (Me₂S)AuCl. | ~180-195 | bohrium.com |

| [Au(NHC)(alkynyl)] | Reaction of [Au(NHC)Cl] with an alkyne in the presence of a base. | Variable, but typically downfield. | mdpi.com |

Copper(I)-NHC complexes are valuable catalysts for a variety of transformations, including hydrosilylation and cyclization reactions. nih.govrsc.org The synthesis can be achieved by a direct metallation protocol, where the imidazolium salt is treated with a base like potassium tert-butoxide in the presence of a copper(I) salt, such as CuI. nih.gov

The resulting complexes, such as (NHC)CuI or [(NHC)₂Cu]⁺, are characterized by standard spectroscopic methods. The ¹³C NMR spectra of these copper-carbene complexes show the characteristic carbene carbon signal, for example, at δ 171.5 ppm for a (MIC)CuI complex (where MIC is a mesoionic carbene, related to NHCs). nih.gov X-ray diffraction studies of bis(carbene)copper(I) complexes often show a linear C-Cu-C coordination geometry. nih.gov

Table 4: Representative Copper(I)-NHC Complex Data

| Complex Type | Synthetic Method | Coordination Geometry at Cu(I) | Reference |

|---|---|---|---|

| (NHC)CuI | Direct metallation of triazolium salt with K-OtBu and CuI. | Typically linear or trigonal planar depending on other ligands. | nih.gov |

| [(NHC)₂Cu]⁺X⁻ | Reaction of NHC precursor with Cu(I) salt. | Linear C-Cu-C arrangement. | nih.gov |

The versatility of the 1,3-diphenyl-2-imidazolidinylidene ligand extends to a wide range of other metals.

Rhodium and Iridium: Rh(III) and Ir(III) complexes bearing NHC ligands are synthesized for applications in catalysis, such as transfer hydrogenation. nih.govresearchgate.net Syntheses often start from dimeric precursors like [Ir₂(C^N)₄Cl₂], which are then reacted with the NHC ligand or its precursor. nih.gov The resulting complexes are typically six-coordinate and octahedral. orientjchem.orgresearchgate.net

Chromium and Tungsten: NHC complexes of Group 6 metals like chromium and tungsten are often used to probe the electronic properties of the carbene ligand. youtube.com A common synthetic route is the reaction of the metal hexacarbonyl, M(CO)₆, with the free carbene. Tungsten complexes with saturated NHC ligands have also been prepared via template synthesis, where the carbene ring is constructed on the metal center. nih.govrsc.org

Main Group Elements: While less common than transition metal complexes, NHCs can also form adducts with main group elements. The carbene acts as a strong Lewis base, donating its lone pair to a Lewis acidic main group element or compound.

Table 5: Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Bis(1,3-diphenyl-2-imidazolidinylidene) | Bis(1,3-diphenyl-2-imidazolidinylidene) |

| NHC | N-Heterocyclic Carbene |

| PEPPSI | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation |

| Grubbs-I | Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II) |

| Grubbs-II | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium |

| PCy₃ | Tricyclohexylphosphine |

| (Me₂S)AuCl | Chloro(dimethyl sulfide)gold(I) |

| K-OtBu | Potassium tert-butoxide |

Influence of Ancillary Ligands and Metal Centers on Complex Stability and Reactivity

The interplay between the metal center and the ancillary ligands directly impacts the stability and catalytic performance of Bis(1,3-diphenyl-2-imidazolidinylidene) complexes. Research has shown that careful selection of both components is essential for designing efficient catalysts for specific organic transformations.

For example, in palladium-catalyzed cross-coupling reactions, the nature of the ancillary phosphine or halide ligands can significantly affect the rate and efficiency of the catalytic cycle. A study on related palladium(II) complexes demonstrated that the simultaneous presence of a σ-electron-donor ligand, like an aryl phosphine, and a π-acceptor ligand, such as an alkyl isocyanide, can lead to higher stability of the complexes due to a synergistic electronic effect. mdpi.com

Nickel complexes also exhibit a strong dependence on the ancillary ligands. For instance, studies on [NiCp(X)(NHC)] (X = Cl, Br, or CH₃) complexes have shown that their catalytic activity in styrene (B11656) polymerization is mainly dependent on the ease of abstraction of the ancillary 'X' group. researchgate.net This highlights the direct role of the ancillary ligand in generating the active catalytic species.

The following tables summarize key data from studies on related N-heterocyclic carbene complexes, illustrating the influence of metal centers and ancillary ligands on structural parameters and catalytic activity. While specific data for Bis(1,3-diphenyl-2-imidazolidinylidene) is limited in a comparative context, these examples provide valuable insights into the expected trends.

Table 1: Influence of Ancillary Halide Ligand on Au(I)-X Bond Length in a [ (NHC)Au(I)-X ] Complex

| Ancillary Ligand (X) | Metal Center | Au(I)-X Bond Length (Å) |

| Chloride (Cl) | Gold (Au) | 2.299 |

| Bromide (Br) | Gold (Au) | 2.394 |

| Iodide (I) | Gold (Au) | 2.584 |

Data sourced from a study on [1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes, which serves as a structural analogue. nih.gov

Table 2: Influence of Metal Center and Ancillary Ligands on Catalytic Activity

| Metal Center | Ancillary Ligands | Catalytic Reaction | Activity/Yield |

| Palladium(II) | PPh₃, Cl | Heck Reaction | High activity |

| Nickel(II) | PPh₃, Cl | Grignard Cross-Coupling | Moderate activity |

| Gold(I) | Cl | - | - |

This table provides a qualitative comparison based on general findings in the literature for related NHC complexes.

Mechanistic Studies in Catalytic Transformations

Elucidation of Catalytic Cycles Involving Bis(1,3-diphenyl-2-imidazolidinylidene) or its Derived Carbenes

The catalytic utility of Bis(1,3-diphenyl-2-imidazolidinylidene) begins with its dissociation into the monomeric N-heterocyclic carbene, 1,3-diphenyl-2-imidazolidinylidene. This free carbene is a potent nucleophile and a strong σ-donor, enabling it to participate in various catalytic cycles, both in organocatalysis and as a ligand in organometallic catalysis.

In organocatalysis , the derived carbene is known to initiate reactions through nucleophilic attack on electrophilic substrates. A classic example is the benzoin (B196080) condensation, where the carbene attacks an aldehyde to form a zwitterionic intermediate known as the Breslow intermediate. nih.gov This intermediate, through a series of proton transfer and bond formation steps, ultimately leads to the formation of an α-hydroxy ketone and regeneration of the carbene catalyst. youtube.com This fundamental reactivity profile extends to other transformations where the carbene facilitates umpolung, or the reversal of polarity, of the substrate.

In organometallic catalysis , the 1,3-diphenyl-2-imidazolidinylidene carbene serves as a spectator ligand, modulating the reactivity of a metal center. For instance, in palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves the oxidative addition of a substrate to a low-valent palladium-NHC complex, followed by transmetalation and reductive elimination to yield the product and regenerate the active catalyst. The strong σ-donating ability of the saturated IPh ligand can influence the rates of these elementary steps. Ruthenium-NHC complexes are also employed in various transformations, such as transfer hydrogenation. nih.govnih.gov In these cycles, the NHC ligand stabilizes the metal center throughout the oxidative and reductive steps of the catalytic process.

Investigation of Intermediates and Transition States in Carbene-Mediated Reactions

The identification and characterization of intermediates and transition states are crucial for a detailed mechanistic understanding. In reactions catalyzed by 1,3-diphenyl-2-imidazolidinylidene, several key species have been proposed and studied, often through a combination of spectroscopic methods and computational modeling.

The Breslow intermediate is a cornerstone of NHC organocatalysis. nih.gov Formed by the addition of the carbene to an aldehyde, this species is an enamine-like system that acts as a potent nucleophile. youtube.com Its stability and reactivity are influenced by the substituents on the NHC ring and the nature of the aldehyde. In some cases, this intermediate can undergo single-electron transfer (SET) to an acceptor, generating a radical intermediate and opening up pathways for radical-based catalysis. nih.gov

Transition states represent the energy maxima along the reaction coordinate and are, by their nature, transient and difficult to observe directly. uchicago.edu Computational methods, such as Density Functional Theory (DFT), have become invaluable for mapping the potential energy surface of a reaction and calculating the structures and energies of transition states. mdpi.comscm.com For instance, in 1,3-dipolar cycloaddition reactions, DFT calculations can help to distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. researchgate.net These computational studies provide insights into the activation barriers of different steps in a catalytic cycle, helping to identify the rate-determining step. uchicago.edu

Role of Carbene Dissociation and Recombination in Catalytic Pathways

The title compound, Bis(1,3-diphenyl-2-imidazolidinylidene), is a stable dimer that exists in equilibrium with its monomeric carbene form, 1,3-diphenyl-2-imidazolidinylidene. The dissociation of this dimer is a critical initiation step for its entry into a catalytic cycle. The position of this equilibrium can be influenced by factors such as temperature and the presence of trapping agents, like a metal precursor or an electrophilic substrate.

In the context of organometallic catalysis, the dynamic nature of the metal-carbene bond is also a significant factor. While often considered a stable spectator ligand, the possibility of reversible dissociation of the NHC from the metal center cannot be entirely discounted in all cases. Such a dissociation would open up a coordination site on the metal, potentially facilitating substrate binding or other elementary steps in the catalytic cycle. However, for many catalytically active systems, the NHC ligand remains firmly bound to the metal throughout the reaction.

Kinetic and Thermodynamic Studies of Catalytic Processes

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by various parameters such as catalyst concentration, substrate concentration, and temperature. Reaction progress kinetic analysis (RPKA) is a powerful tool for elucidating reaction mechanisms. nih.gov By continuously monitoring the reaction profile, one can often determine the order of the reaction with respect to each component, identify catalyst activation or deactivation phenomena, and detect product inhibition. nih.gov

Thermodynamic studies, on the other hand, provide information about the relative stabilities of reactants, intermediates, and products. Computational chemistry plays a significant role here, allowing for the calculation of the free energies of various species along a proposed reaction pathway. youtube.com This information is critical for determining the feasibility of a particular catalytic cycle and for understanding the regio- and stereoselectivity of a reaction. By comparing the energies of different possible transition states, one can predict which reaction pathway is favored. mdpi.com For instance, the relative stability of different isomeric intermediates can dictate the final product distribution.

Applications in Advanced Organic Synthesis and Catalysis

Cross-Coupling Reactions Catalyzed by Metal-Carbene Complexeschemicalbook.comwikipedia.orgrsc.orgacs.org

The strong electron-donating character of the IPr ligand is crucial for stabilizing metal centers, particularly palladium, in various oxidation states throughout the catalytic cycle of cross-coupling reactions. st-andrews.ac.uk This stabilization facilitates the often rate-limiting oxidative addition step and promotes the final reductive elimination step, leading to highly efficient catalytic systems. nih.gov

Suzuki-Miyaura Couplingwikipedia.orgrsc.org

The Suzuki-Miyaura reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, is one of the most powerful tools in synthetic chemistry. nih.govdiva-portal.org Palladium complexes featuring the IPr ligand have demonstrated exceptional activity in these reactions, effectively coupling a wide range of substrates, including challenging and less reactive aryl chlorides. nsf.govresearchgate.net

The catalytic cycle, as generally accepted, involves three key steps: oxidative addition of the organic halide to the Pd(0)-NHC complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. diva-portal.org The IPr ligand's strong σ-donation enhances the electron density at the palladium center, which is beneficial for the oxidative addition step. st-andrews.ac.uk Research has shown that palladium complexes bearing IPr ligands can catalyze the Suzuki-Miyaura coupling of various aryl bromides and chlorides with phenylboronic acid, achieving good to excellent yields under relatively mild conditions. nsf.govnih.gov For instance, couplings can be performed at room temperature or with gentle heating, often in aqueous solvent mixtures, highlighting the robustness and practicality of these catalyst systems. nih.govnsf.gov

Table 1: Representative Suzuki-Miyaura Reactions Catalyzed by a Palladium-IPr System Catalytic performance of a Pd-NHC complex in the coupling of 4-bromotoluene (B49008) with phenylboronic acid.

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Water | K₃PO₄·3H₂O | 60 | 18 | 11 | nih.gov |

| Methanol/Water (5:1) | K₃PO₄·3H₂O | Room Temp | 18 | 95 | nih.gov |

| Toluene/Methanol (5% v/v) | NaOH | Room Temp | 4 | >95 | nsf.gov |

Heck and Stille Reactionsrsc.org

Beyond the Suzuki coupling, palladium complexes incorporating the IPr ligand are also effective catalysts for other significant cross-coupling reactions. The Heck reaction, which couples alkenes with aryl halides, and the Stille reaction, which involves organotin reagents, benefit from the stability and reactivity imparted by NHC ligands like IPr. nih.govnih.govyoutube.com

In the Heck reaction, Pd-NHC complexes have been shown to catalyze the coupling of various aryl bromides with olefins, yielding good to excellent results. nih.govnih.gov Similarly, these catalysts have demonstrated efficiency in Stille reactions. The robust nature of the Pd-IPr bond ensures catalyst longevity and effectiveness, even with substrates that are typically challenging for other catalytic systems. nih.gov The strong donor properties of the IPr ligand are instrumental in facilitating the key steps of these catalytic cycles, which share mechanistic similarities with the Suzuki-Miyaura pathway. youtube.com

Olefin Metathesis Reactions and Derived Catalystsresearchgate.netorganic-chemistry.orgbeilstein-journals.orgnih.gov

The advent of N-heterocyclic carbenes, particularly sterically demanding ones like IPr and its analogue SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene), revolutionized the field of olefin metathesis. When substituted for a phosphine (B1218219) ligand in ruthenium-based catalysts, these NHCs lead to significantly more active and stable systems, famously known as second-generation Grubbs and Hoveyda-Grubbs catalysts. wikipedia.orgharvard.edu These catalysts exhibit broad functional group tolerance and high efficiency in a variety of metathesis transformations. wikipedia.orgharvard.edu

Ring-Closing Metathesis (RCM)researchgate.netbeilstein-journals.org

Ring-Closing Metathesis (RCM) is a powerful method for synthesizing cyclic compounds by intramolecularly coupling two terminal alkenes. wikipedia.org The introduction of second-generation Grubbs catalysts, which incorporate an NHC ligand such as IPr, marked a significant advancement in this area. organic-chemistry.org These catalysts show enhanced activity compared to their first-generation counterparts, enabling the formation of di-, tri-, and even some tetrasubstituted cycloolefins with greater efficiency and at lower catalyst loadings. organic-chemistry.orgorganic-chemistry.org

The general mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a ruthenium-alkylidene and the diene substrate, mediated by a metallacyclobutane intermediate. harvard.eduwikipedia.org The driving force for the reaction is often the entropically favored release of a small volatile olefin, such as ethylene. organic-chemistry.orgwikipedia.org The superior performance of IPr-bearing catalysts stems from the ligand's strong bond to the ruthenium center, which promotes phosphine dissociation to generate the active 14-electron species while stabilizing the catalytic intermediates. harvard.edu

Table 2: Comparison of Catalysts in a Standard RCM Reaction Cyclization of Diethyl Diallylmalonate

| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|

| Grubbs 1st Gen. | 5 | >12 | 15 | organic-chemistry.org |

| Grubbs 2nd Gen. (with SIMes) | 5 | <1 | >98 | organic-chemistry.org |

Other Metathesis Applications

The utility of IPr-ligated ruthenium catalysts extends beyond RCM to other important metathesis reactions, including Cross-Metathesis (CM) and Ring-Opening Metathesis Polymerization (ROMP). google.comorganic-chemistry.org

Cross-Metathesis (CM): This reaction involves the intermolecular exchange of substituents between two different olefins. organic-chemistry.org While selectivity can be a challenge due to competing self-metathesis reactions, second-generation catalysts provide increased efficiency and can favor the desired cross-product, especially when olefins of differing steric or electronic properties are used. organic-chemistry.orgillinois.edu

Ring-Opening Metathesis Polymerization (ROMP): In this process, cyclic olefins, particularly strained ones, are polymerized to form linear polymers. The high activity of second-generation Grubbs catalysts makes them excellent initiators for ROMP, enabling the synthesis of a wide range of polymeric materials. wikipedia.orggoogle.com

N-Heterocyclic Carbene Organocatalysis

In the absence of a metal, N-heterocyclic carbenes like IPr can function as potent organocatalysts. rsc.orgnih.gov They are particularly known for their ability to induce "umpolung" or polarity reversal in aldehydes. researchgate.netyoutube.com The nucleophilic carbene adds to the electrophilic carbonyl carbon of an aldehyde, generating a zwitterionic species known as the Breslow intermediate. nih.govnih.gov This intermediate effectively transforms the aldehyde's original carbonyl carbon into a nucleophile, which can then participate in a variety of bond-forming reactions. researchgate.net

Key reactions catalyzed by NHCs include:

Benzoin (B196080) Condensation: The dimerization of two aldehydes to form an α-hydroxy ketone. nih.gov

Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone or ester. youtube.com

Transesterification and Amidation: NHCs can catalyze the formation of esters and amides, often through the generation of an acyl-azolium intermediate, which is a highly activated acylating agent. nih.gov

While triazolylidene carbenes have become more dominant in many areas of NHC organocatalysis, imidazolylidene carbenes like IPr were foundational to the field and remain effective for various transformations. nih.gov The specific choice of NHC can influence the reactivity and selectivity of the reaction, allowing for a degree of control over the outcome. researchgate.net

C-H Functionalization and Activation

The direct functionalization of otherwise inert C-H bonds is a major goal in modern chemistry, offering more atom-economical and efficient synthetic routes. N-heterocyclic carbenes have emerged as crucial ligands in transition metal-catalyzed C-H activation. acs.orgacs.org Their strong σ-donating properties and tunable steric bulk stabilize the metallic center and promote the challenging C-H bond cleavage step. acs.org The carbene derived from Bis(1,3-diphenyl-2-imidazolidinylidene) can act as such a ligand.

Palladium-NHC complexes are particularly prominent in this field, successfully catalyzing the C-H arylation of heteroarenes with high stability and regioselectivity. acs.orgnih.gov The general mechanism often involves the coordination of a directing group on the substrate to the metal center, followed by intramolecular C-H activation to form a cyclometalated intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination releases the functionalized product and regenerates the catalyst. nih.govnih.gov

Iridium(III)-NHC complexes have also been developed for enantioselective C-H functionalization, highlighting the ability to control stereochemistry in these transformations. nih.gov These catalysts have been applied to the reaction of substrates like phthalan (B41614) and dihydrofuran derivatives with ethyl diazoacetate, achieving good yields and excellent enantioselectivity. nih.gov While these examples utilize different NHC ligands, they establish a clear precedent for the role of NHCs in iridium catalysis for C-H activation.

The choice of metal, the specific structure of the NHC ligand, and the directing group on the substrate are all critical factors that determine the outcome and selectivity of the C-H functionalization reaction. nih.govacs.org

Table 2: Examples of Metal-NHC Catalyzed C-H Functionalization

| Metal | NHC Ligand Type | Reaction Type | Substrate Class | Result | Reference |

|---|---|---|---|---|---|

| Palladium | Imidazolylidene | Direct Arylation | Heteroarenes | High regioselectivity and functional group tolerance | acs.org |

| Iridium | Bis(imidazolinyl)phenyl | Carbene Insertion | Ethers (Phthalan) | Good yield, excellent enantioselectivity | nih.gov |

| Rhodium | Imidazolylidene | C-H Amidation | 2-Arylindoles | High yields of fused heterocycles |

This table showcases the versatility of NHC ligands in C-H activation reactions catalyzed by various transition metals.

Polymerization Reactions

N-heterocyclic carbenes have been identified as highly effective organocatalysts for various polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like lactones. The carbene derived from Bis(1,3-diphenyl-2-imidazolidinylidene) falls into this class of potent ROP catalysts. NHCs initiate polymerization by acting as a nucleophile, attacking the carbonyl group of the lactone monomer to open the ring. This process generates an zwitterionic intermediate that propagates the polymerization.

This method provides access to well-defined polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), under mild conditions. The "living" nature of NHC-catalyzed ROP allows for excellent control over polymer molecular weight and dispersity.

Furthermore, NHCs have been employed in step-growth polymerizations. For example, the reaction of highly reactive bis(γ-lactone) monomers with dinucleophiles like diols and diamines can be efficiently catalyzed by NHCs to produce a variety of regioregular copolymers. acs.org This approach combines the advantages of broad structural diversity and mild, atom-economical reaction conditions. acs.org

Metal complexes bearing NHC ligands derived from precursors like Bis(1,3-diphenyl-2-imidazolidinylidene) are also active in other types of polymerization, such as the cis-1,4-specific polymerization of 1,3-conjugated dienes catalyzed by nickel(II) complexes.

Hydrogenation and Transfer Hydrogenation

Hydrogenation and transfer hydrogenation are fundamental reactions for the reduction of unsaturated functional groups. While precious metals like palladium, rhodium, and ruthenium are traditional catalysts, there is growing interest in using earth-abundant first-row transition metals. Metal complexes featuring N-heterocyclic carbene ligands, including those structurally related to 1,3-diphenyl-2-imidazolidinylidene, have proven to be highly effective in these transformations.

For example, cobalt complexes with bis(arylimidazol-2-ylidene)pyridine pincer ligands are exceptionally active pre-catalysts for the hydrogenation of sterically hindered alkenes under mild conditions (22 °C, 4 atm H2). acs.org Similarly, ruthenium complexes incorporating NHC-based ligands have been used to catalyze the transfer hydrogenation of ketones to secondary alcohols, using isopropanol (B130326) as the hydrogen source. These systems can achieve high yields and, with chiral ligands, excellent enantioselectivities. researchgate.net

The general mechanism for transfer hydrogenation often involves the formation of a metal-hydride intermediate from the hydrogen donor (e.g., isopropanol or formic acid). beilstein-journals.org This hydride is then transferred to the unsaturated substrate (e.g., a ketone or alkene). The strong σ-donor nature of the NHC ligand is crucial for stabilizing the metal center throughout the catalytic cycle.

Table 3: Selected Catalytic Systems for Hydrogenation and Transfer Hydrogenation

| Metal | Ligand Type | Reaction | Substrate | Hydrogen Source | Result | Reference |

|---|---|---|---|---|---|---|

| Cobalt | Bis(arylimidazol-2-ylidene)pyridine | Hydrogenation | Hindered Alkenes | H2 gas | High activity at low temperature | acs.org |

| Ruthenium | Pseudo-dipeptide | Asymmetric Transfer Hydrogenation | Aryl Alkyl Ketones | Isopropanol | High yield, >99% ee | researchgate.net |

| Nickel | Bis(silylenyl)terphenyl | Hydrogenation | Olefins | H2 gas | High turnover number (TON) |

This table highlights various metal-ligand systems, including those with NHC-related structures, used in hydrogenation reactions.

Azide-Alkyne Cycloaddition Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for constructing 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.net This reaction is valued for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. N-heterocyclic carbene ligands have been successfully incorporated into copper(I) catalytic systems to enhance this transformation. nih.govacs.org

Complexes of the type (NHC)Cu(I) are highly active catalysts for the CuAAC reaction. nih.govnih.gov Mechanistic studies suggest that the NHC ligand can play a dual role. In some systems, the NHC acts as an internal base, deprotonating the terminal alkyne to form the crucial copper-acetylide intermediate. acs.orgacs.org Following the cycloaddition with the azide (B81097), the resulting imidazolium (B1220033) cation can then act as a proton source to release the triazole product and regenerate the catalyst. acs.org

These (NHC)Cu(I) catalysts have been shown to be effective under various conditions, including in organic solvents, in water, and even under solvent-free conditions, where they can exhibit very high turnover numbers. nih.govacs.org The carbene derived from Bis(1,3-diphenyl-2-imidazolidinylidene), with its defined steric and electronic profile, is a prime candidate for forming highly active copper complexes for this important cycloaddition reaction.

Table 4: Catalytic Systems for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Catalyst System | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]n | Benzyl azide + Phenylacetylene | Neat, rt, 5 min | Quantitative | acs.org |

| Cu(I) with NHC ligand | Benzyl azide + Phenylacetylene | Solvent-free, 30-60 min | 91.5% | nih.gov |

| Dicopper-substituted silicotungstate | Benzyl azide + Phenylacetylene | Solvent-free | 92% (on 100 mmol scale) | nih.gov |

This table summarizes various catalytic systems for the CuAAC reaction, including those based on N-heterocyclic carbenes.

Structure Activity Relationship Studies and Rational Ligand Design

Influence of Steric and Electronic Factors on Catalytic Performance and Selectivity

Steric Factors: The steric bulk of a ligand is a critical determinant of catalytic activity. For NHC ligands, this is often quantified by the percent buried volume (%Vbur), which measures the percentage of the metal coordination sphere shielded by the ligand. While specific %Vbur values for the unsubstituted 1,3-diphenyl-2-imidazolidinylidene are not commonly reported, analysis of related, more sterically demanding ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and the even bulkier IPent (1,3-bis(2,6-bis(1-ethylpropyl)phenyl)imidazol-2-ylidene) demonstrates the principle. researchgate.net The phenyl groups in 1,3-diphenyl-2-imidazolidinylidene provide moderate steric hindrance around the metal center. This bulk can be advantageous, as it promotes the reductive elimination step in cross-coupling reactions and can stabilize the low-coordinate, catalytically active species by preventing undesirable side reactions like catalyst dimerization. However, excessive steric hindrance can also hinder substrate approach and slow down the reaction. The flexibility of the N-aryl groups allows for dynamic adjustment of the steric profile during the catalytic cycle.

Electronic Factors: The electronic nature of the NHC ligand, specifically its electron-donating ability, is paramount. The Tolman Electronic Parameter (TEP) is a common metric used to quantify this property, determined by measuring the C-O stretching frequency of [LNi(CO)₃] complexes via infrared spectroscopy. wikipedia.org A lower TEP value indicates stronger electron donation from the ligand to the metal center. Saturated NHCs like 1,3-diphenyl-2-imidazolidinylidene are generally stronger σ-donors than their unsaturated imidazol-2-ylidene counterparts. acs.orgresearchgate.net This increased electron donation can enhance the catalytic activity by making the metal center more electron-rich, which facilitates oxidative addition. The electronic properties can be finely tuned by introducing electron-donating or electron-withdrawing substituents on the N-aryl phenyl rings. researchgate.net For instance, adding electron-donating groups would increase the ligand's donor strength, while electron-withdrawing groups would decrease it. An interesting correlation has been observed where the electron-donating nature of the aryl substituent influences both catalytic activity and the thermal stability of the resulting metal complexes. researchgate.net

The interplay between these factors is crucial for selectivity. In reactions like cross-coupling, the steric environment created by the phenyl groups can influence which substrate isomer reacts preferentially, thereby controlling regioselectivity. The electronic properties, by modulating the reactivity of the metal center, can affect chemoselectivity, allowing the catalyst to discriminate between different functional groups in the substrate.

| Ligand | Type | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) |

|---|---|---|---|

| PPh₃ (for comparison) | Phosphine (B1218219) | 2068.9 | 28 |

| IPr* (1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) | Saturated NHC | 2050.8 | 45.5 |

| IPent (1,3-Bis(2,6-bis(1-ethylpropyl)phenyl)imidazol-2-ylidene) | Unsaturated NHC | 2049.3 | 49.0 |

| IMes (1,3-Dimesitylimidazol-2-ylidene) | Unsaturated NHC | 2059 | 37.1 |

Strategies for Modulating the Dissociation Equilibrium of Bis(1,3-diphenyl-2-imidazolidinylidene)

Bis(1,3-diphenyl-2-imidazolidinylidene) is the dimer of the corresponding carbene, formed by a C-C bond between two carbene centers. This dimer, an electron-rich olefin, exists in a chemical equilibrium with the free carbene, often referred to as the Wanzlick equilibrium. rsc.org The position of this equilibrium is critical, as the monomeric carbene is typically the species that enters the catalytic cycle by coordinating to a metal center. Modulating this dissociation is a key strategy for controlling catalyst activation.

The dimerization of NHCs is a common factor that can prevent their isolation as free carbenes. bohrium.com For saturated NHCs, the tendency to dimerize is generally higher than for their unsaturated, aromatic counterparts. The dissociation of the dimer can be influenced by several factors:

Steric Repulsion: Increasing the steric bulk on the N-substituents can destabilize the dimer and shift the equilibrium towards the free carbene. The phenyl groups in Bis(1,3-diphenyl-2-imidazolidinylidene) provide a degree of steric push, but replacement with bulkier groups like mesityl or diisopropylphenyl would favor dissociation more strongly.

Electronic Effects: The electronic properties of the carbene influence the strength of the C=C bond in the dimer. While less pronounced than steric effects, modifying the electronics of the N-aryl rings can have a subtle impact on the dissociation energy.

Proton Catalysis: The dissociation of electron-rich olefins can be catalyzed by protons or other Lewis acids. rsc.org Trace amounts of acidic species, such as the corresponding imidazolium (B1220033) salt, can facilitate the cleavage of the C=C bond. rsc.orgnih.gov The mechanism involves the formation of an intermediate that lowers the activation energy for dissociation. bohrium.com Therefore, controlling the purity of the system and the choice of base and solvent during catalyst preparation is crucial. rsc.org For example, studies have shown that even triaminoolefins, which are related to NHC dimers, only dissociate into their free carbenes under proton catalysis. rsc.org

Temperature: The dissociation is an endothermic process, meaning that increasing the temperature will shift the equilibrium towards the monomeric carbene, as dictated by Le Châtelier's principle. Many catalytic reactions using NHC precursors are therefore run at elevated temperatures to ensure a sufficient concentration of the active monomeric species.

Gas-phase studies have investigated the intermediates in NHC dimerization, identifying both hydrogen-bonded aggregates and covalently bonded species as important intermediates, with the preferred pathway depending on whether the NHC is saturated or unsaturated. nih.gov

Rational Design of Imidazolidinylidene Derivatives for Enhanced Catalytic Efficacy

Rational design involves the targeted modification of the 1,3-diphenyl-2-imidazolidinylidene structure to improve catalytic performance. This is primarily achieved by altering the substituents on the N-aryl rings. hilarispublisher.com

Strategies for ligand modification include:

Introducing Ortho-Substituents: Adding bulky alkyl groups (e.g., ethyl, isopropyl) to the ortho-positions of the N-phenyl rings increases steric hindrance. nih.gov This can enhance catalyst stability and activity by promoting reductive elimination and preventing the formation of off-cycle dimeric catalyst species. Studies on imidazolylidene catalysts have shown that those with 2,6-diethylphenyl groups are particularly effective. nih.gov

Varying Para-Substituents: Modifying the para-position of the N-aryl rings allows for the fine-tuning of the ligand's electronic properties with minimal steric impact. researchgate.netnii.ac.jp Adding electron-donating groups (e.g., methoxy) increases the carbene's σ-donating ability, making the metal center more active for oxidative addition. Conversely, electron-withdrawing groups (e.g., bromine, chlorine) can be beneficial in other steps of the catalytic cycle or can enhance the stability of certain intermediates. researchgate.net

Incorporating Functional Groups: The introduction of functional groups, such as pendant alkoxy groups, onto the N-aryl substituents can lead to significant enhancements in catalytic efficiency. nii.ac.jp These groups can be positioned to interact with intermediates in the catalytic cycle, for example, by stabilizing a tetrahedral intermediate through hydrogen bonding, thereby facilitating crucial steps like proton transfer. nii.ac.jp

These design principles allow for the creation of a library of ligands with tailored properties, enabling the optimization of catalysts for specific chemical transformations. hilarispublisher.com

| N-Aryl Substituent | Modification Type | Observed Effect on Catalysis | Reference Principle |

|---|---|---|---|

| 2,6-Diethylphenyl | Steric (Ortho) | Enhanced reaction rate and catalytic activity in γ-butyrolactone synthesis. | nih.gov |

| 4-Methoxy-2,6-dimethylphenyl | Electronic (Para) | Increased electron-donating ability compared to unsubstituted phenyl. | researchgate.net |

| 4-Bromo-2,6-dimethylphenyl | Electronic (Para) | Decreased electron-donating ability; affects catalyst stability and activity. | researchgate.net |

| 2-Methoxyethyl-6-methylphenyl | Functionalization (Ortho) | Higher homoenolate reactivity due to proximity effects of the pendant alkoxy group. | nii.ac.jp |

Comparative Analysis with Other Classes of N-Heterocyclic Carbenes

The properties of 1,3-diphenyl-2-imidazolidinylidene are best understood when compared to other classes of NHCs, particularly its unsaturated analogue, 1,3-diphenylimidazol-2-ylidene.

Saturated vs. Unsaturated NHCs: The primary difference between imidazolidinylidenes (sNHCs) and imidazolylidenes (uNHCs) is the C-C double bond in the heterocyclic backbone of the latter.